

# Application Notes and Protocols: SRT1460

## Dosage in Mice

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### Compound of Interest

Compound Name: SRT 1460

Cat. No.: B1681105

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Topic: Recommended dosage of SRT1460 in mice

For: Researchers, scientists, and drug development professionals.

Note: A comprehensive review of the scientific literature reveals a significant lack of in vivo studies for SRT1460 in mouse models. Consequently, there is no established or recommended dosage for SRT1460 in mice. The information presented herein summarizes the available data, highlights the scientific controversy surrounding this compound, and provides general protocols for the in vivo evaluation of research compounds in mice.

## Executive Summary

SRT1460 is a small molecule that was initially identified as a potent activator of SIRT1, a protein deacetylase involved in metabolism, stress resistance, and aging.<sup>[1][2]</sup> However, subsequent research has cast considerable doubt on its mechanism of action, suggesting that its SIRT1-activating properties may be an artifact of in vitro assay conditions.<sup>[1][3]</sup> Specifically, the activation appears to be dependent on the presence of a fluorophore tag on the peptide substrates used in the initial screening assays.<sup>[1][4]</sup> This controversy has led to a dearth of in vivo studies for SRT1460, and as a result, no scientifically validated dosage for mice has been published.

This document provides an overview of the scientific debate, summarizes the limited available data on related compounds, and offers generalized protocols for researchers who may wish to

conduct exploratory in vivo studies. Extreme caution is advised, and any in vivo use of SRT1460 should be preceded by thorough dose-ranging and toxicity studies.

## Scientific Controversy and In Vitro Data

The primary reason for the absence of in vivo dosage recommendations for SRT1460 is the conflicting evidence regarding its efficacy as a direct SIRT1 activator.

- **Initial Findings:** Early studies reported that SRT1460 and related compounds, such as SRT1720 and SRT2183, were potent activators of SIRT1, with EC<sub>1.5</sub> values (the concentration required to increase enzyme activity by 50%) in the low micromolar range.[\[1\]](#)[\[2\]](#)
- **Contradictory Evidence:** A key study by Pacholec et al. (2010) demonstrated that SRT1460, SRT1720, and resveratrol failed to activate SIRT1 when using native peptide substrates lacking a fluorophore.[\[1\]](#)[\[3\]](#)[\[4\]](#) Their work, utilizing nuclear magnetic resonance (NMR) and surface plasmon resonance (SPR), suggested that these compounds interact directly with the fluorophore-tagged peptide substrates, leading to an apparent, but not direct, activation of SIRT1.[\[1\]](#)

## In Vitro Data Summary

The following table summarizes the in vitro data for SRT1460 and related compounds from conflicting studies.

Compound	Assay Type	Reported EC1.5 (μM)	Maximum Activation (%)	Reference
SRT1460	Mass Spectrometry (fluorophore-tagged substrate)	2.9	447	[2]
SRT1460	HPLC (fluorophore-tagged substrate)	~5	434	[1][5]
SRT1460	HPLC (native substrate)	No activation observed	N/A	[1][6]
SRT1720	Mass Spectrometry (fluorophore-tagged substrate)	0.16	781	[2]
SRT1720	HPLC (fluorophore-tagged substrate)	0.32	741	[1][5]
SRT1720	HPLC (native substrate)	No activation observed	N/A	[1][6]

## In Vivo Data for Related Compounds (Cautionary Note)

While no in vivo dosage data for SRT1460 is available, studies have been conducted on the structurally related compound SRT1720. This information is provided for context only and should not be extrapolated to SRT1460. These studies also highlight potential for toxicity.

Compound	Mouse Model	Dosage	Administration Route	Key Findings	Reference
SRT1720	ob/ob mice on a high-fat diet	30 mg/kg/day & 100 mg/kg/day	Oral gavage	No improvement in plasma glucose. The 100 mg/kg dose was not well-tolerated and resulted in some deaths.	[4]

## Proposed General Protocol for In Vivo Evaluation of a Novel Compound in Mice

The following is a generalized protocol for the administration of a research compound to mice via oral gavage. This is not a specific protocol for SRT1460.

### Materials

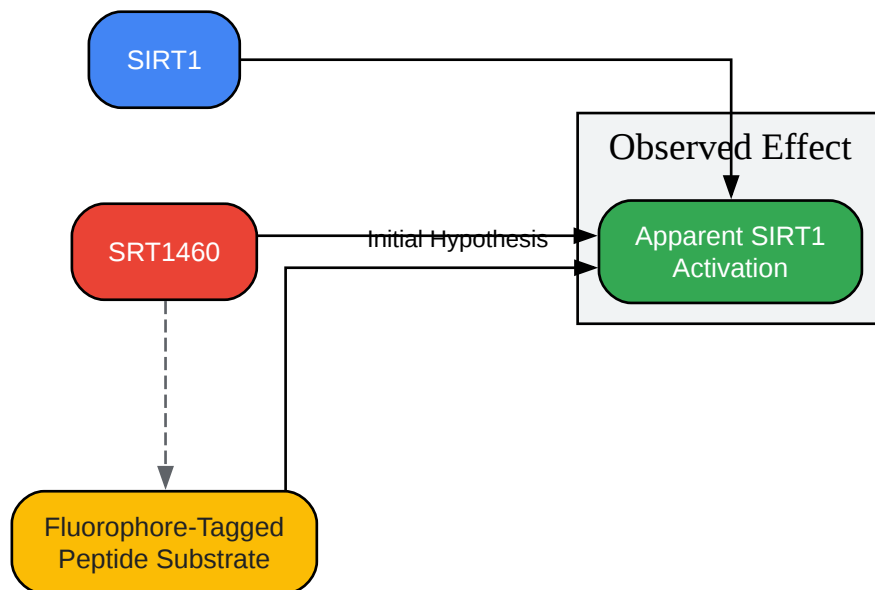
- Test compound (e.g., SRT1460)
- Vehicle (e.g., 2% hydroxypropyl methylcellulose, 0.2% dioctyl sulfosuccinate in water)
- Sterile water
- Homogenizer or sonicator
- Adjustable micropipettes and sterile tips
- Animal balance
- Oral gavage needles (20-22 gauge, 1.5-2 inch length)
- 1 mL syringes

## Procedure

- Dose Formulation:
  - Determine the desired concentration of the dosing solution based on the highest intended dose and a typical dosing volume (e.g., 10 mL/kg).
  - Weigh the appropriate amount of the test compound.
  - Prepare the vehicle solution.
  - Gradually add the test compound to the vehicle while mixing.
  - Use a homogenizer or sonicator to ensure a uniform suspension.
  - Prepare a fresh dosing solution for each day of administration.
- Animal Dosing:
  - Acclimatize mice to the facility and handling for at least one week prior to the study.
  - Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
  - Gently restrain the mouse by the scruff of the neck.
  - Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the xiphoid process).
  - Insert the gavage needle into the esophagus and gently advance it into the stomach.
  - Slowly dispense the calculated volume of the dosing solution.
  - Carefully remove the needle and return the mouse to its cage.
  - Monitor the animal for any signs of distress or adverse reactions.

## Visualizations

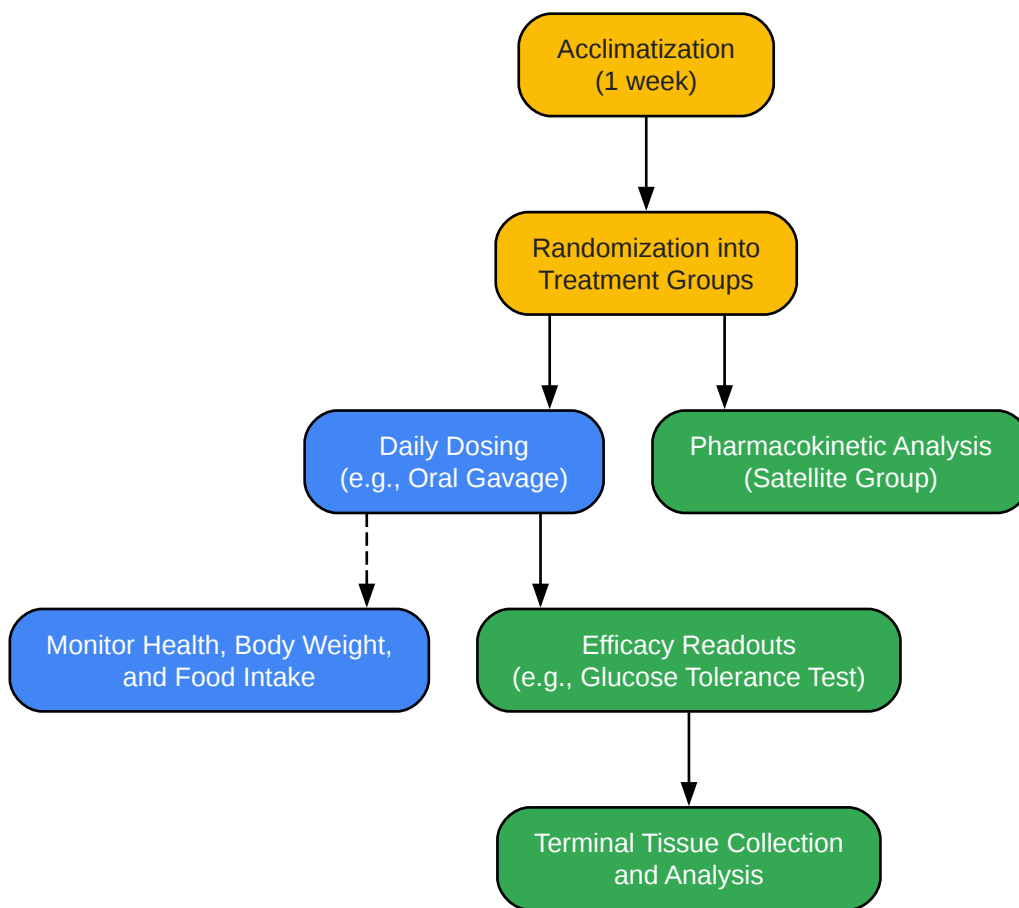
## Contested SIRT1 Activation Pathway



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Caption: Contested mechanism of SIRT1 activation by SRT1460.

## General Experimental Workflow for In Vivo Compound Testing



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## References

- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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